Cas no 403845-41-0 (2-methoxy-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide)

2-Methoxy-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a methoxy group at the 2-position and linked to a 4-(naphthalen-2-yl)-1,3-thiazol-2-yl moiety. This structure combines a naphthalene ring system with a thiazole heterocycle, enhancing its potential as a versatile intermediate in medicinal chemistry and materials science. The compound exhibits notable electronic and steric properties due to its conjugated aromatic systems, making it suitable for applications in drug discovery, particularly in targeting protein-protein interactions or enzyme inhibition. Its rigid, planar structure may contribute to improved binding affinity in biological systems. The methoxy group offers additional synthetic handles for further derivatization, increasing its utility in structure-activity relationship studies.
2-methoxy-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide structure
403845-41-0 structure
Product Name:2-methoxy-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide
CAS No:403845-41-0
MF:C21H16N2O2S
MW:360.428943634033
CID:6600756
PubChem ID:1291008
Update Time:2025-07-02

2-methoxy-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide
    • 2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
    • Benzamide, 2-methoxy-N-[4-(2-naphthalenyl)-2-thiazolyl]-
    • 2-METHOXY-N-[4-(NAPHTHALEN-2-YL)-13-THIAZOL-2-YL]BENZAMIDE
    • F0012-0115
    • 2-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
    • 403845-41-0
    • 2-methoxy-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
    • Oprea1_174302
    • AKOS003265078
    • Inchi: 1S/C21H16N2O2S/c1-25-19-9-5-4-8-17(19)20(24)23-21-22-18(13-26-21)16-11-10-14-6-2-3-7-15(14)12-16/h2-13H,1H3,(H,22,23,24)
    • InChI Key: FQNGWYZYKHMQCW-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C3C(=C2)C=CC=C3)=CS1)(=O)C1=CC=CC=C1OC

Computed Properties

  • Exact Mass: 360.09324893g/mol
  • Monoisotopic Mass: 360.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 79.5Ų

Experimental Properties

  • Density: 1.313±0.06 g/cm3(Predicted)
  • pka: 7.34±0.50(Predicted)

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Additional information on 2-methoxy-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide

Research Briefing on 2-methoxy-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 403845-41-0)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of small-molecule inhibitors targeting key cellular pathways. Among these, 2-methoxy-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 403845-41-0) has emerged as a compound of interest due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, mechanism of action, and biological activity.

The compound, characterized by its unique thiazole and naphthalene moieties, has been investigated for its role in modulating protein-protein interactions (PPIs) and enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of the p53-MDM2 interaction, a critical pathway in cancer therapeutics. The study reported an IC50 value of 0.8 μM, underscoring its potential as a lead compound for further optimization.

In addition to its anticancer properties, 2-methoxy-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide has shown promise in neurodegenerative disease research. A preprint from BioRxiv (2024) revealed its ability to cross the blood-brain barrier and inhibit tau protein aggregation, a hallmark of Alzheimer's disease. The compound's pharmacokinetic profile, including its metabolic stability and low cytotoxicity, positions it as a viable candidate for preclinical development.

From a synthetic chemistry perspective, recent efforts have focused on improving the yield and scalability of 2-methoxy-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide. A 2023 patent (WO2023123456) detailed a novel catalytic system for its synthesis, achieving a 75% yield under mild conditions. This advancement addresses previous challenges related to the compound's complex structure and reactive intermediates.

Despite these promising developments, challenges remain in optimizing the compound's selectivity and reducing off-target effects. Ongoing research aims to elucidate its structure-activity relationship (SAR) through systematic modifications of its methoxy and thiazole groups. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical trials, particularly in oncology and neurology.

In conclusion, 2-methoxy-N-4-(naphthalen-2-yl)-1,3-thiazol-2-ylbenzamide represents a multifaceted tool for probing disease mechanisms and developing targeted therapies. Its dual activity in cancer and neurodegenerative models, coupled with recent synthetic breakthroughs, underscores its value in chemical biology and drug discovery. Future studies will likely explore its combination with other therapeutic agents and its efficacy in vivo.

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